molecular formula C14H21BrN2O5 B048592 BR 402 CAS No. 118630-61-8

BR 402

Cat. No.: B048592
CAS No.: 118630-61-8
M. Wt: 377.23 g/mol
InChI Key: KXGABRVGTIIANJ-UHFFFAOYSA-N
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Description

1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated ethyl group, a methylamino group, and a pyrrolidinone ring

Preparation Methods

The synthesis of 1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid involves several steps. One common method includes the reaction of 2-bromoethylamine with 2-butyne-1,4-diol under specific conditions to form the intermediate compound. This intermediate is then reacted with 5-methylpyrrolidin-2-one in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to maximize yield and purity .

Chemical Reactions Analysis

1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in binding to these targets, leading to various biochemical pathways being activated or inhibited. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid can be compared with similar compounds such as:

  • 4-[2-Bromoethyl(methyl)amino]but-2-ynyl N-(3-chlorophenyl)carbamate
  • 2-Bromoethyl(methyl)phosphoramidic dichloride

These compounds share similar structural features but differ in their specific functional groups and overall chemical properties.

Properties

IUPAC Name

1-[4-[2-bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O.C2H2O4/c1-11-5-6-12(16)15(11)9-4-3-8-14(2)10-7-13;3-1(4)2(5)6/h11H,5-10H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGABRVGTIIANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1CC#CCN(C)CCBr.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922744
Record name Oxalic acid--1-{4-[(2-bromoethyl)(methyl)amino]but-2-yn-1-yl}-5-methylpyrrolidin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118630-61-8
Record name BR 402
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118630618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--1-{4-[(2-bromoethyl)(methyl)amino]but-2-yn-1-yl}-5-methylpyrrolidin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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